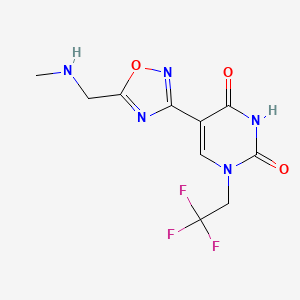
5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione
Description
5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a trifluoroethyl group and an oxadiazole ring, which contributes to its distinctive chemical properties.
Properties
Molecular Formula |
C10H10F3N5O3 |
|---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
5-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10F3N5O3/c1-14-2-6-15-7(17-21-6)5-3-18(4-10(11,12)13)9(20)16-8(5)19/h3,14H,2,4H2,1H3,(H,16,19,20) |
InChI Key |
ORRSCFGUMKJBKL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CN(C(=O)NC2=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step often involves nucleophilic substitution reactions using trifluoroethyl halides.
Construction of the pyrimidine core: This can be synthesized via condensation reactions involving urea or thiourea with β-dicarbonyl compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s interactions with various biomolecules are of interest. It can be used as a probe to study enzyme mechanisms or as a potential lead compound in drug discovery.
Medicine
The compound’s potential medicinal properties are being investigated, particularly its ability to interact with specific molecular targets. It may serve as a scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione: shares similarities with other pyrimidine and oxadiazole derivatives.
Trifluoroethyl-substituted pyrimidines: These compounds have similar trifluoroethyl groups but may differ in other substituents.
Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents on the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


